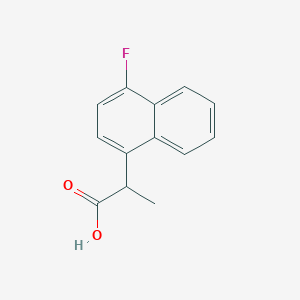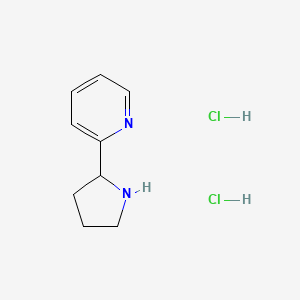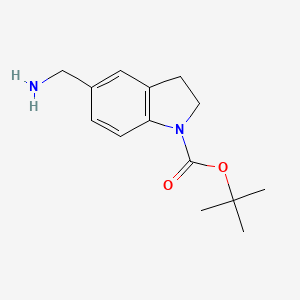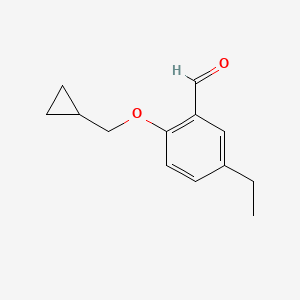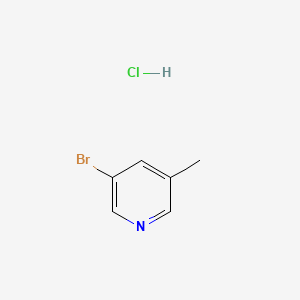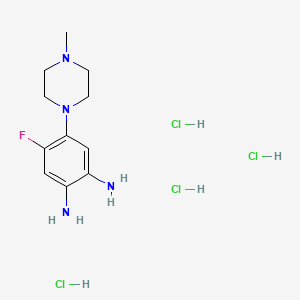![molecular formula C8H11ClN2O B1441122 3-[(6-Chloro-2-pyridinyl)amino]-1-propanol CAS No. 29449-86-3](/img/structure/B1441122.png)
3-[(6-Chloro-2-pyridinyl)amino]-1-propanol
Vue d'ensemble
Description
Pyridine derivatives, such as the one you mentioned, are often used in the synthesis of various pharmaceuticals and other biologically active compounds . They are characterized by a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives often involves nucleophilic substitution reactions, where a nucleophile (an electron-rich species) attacks an electrophilic carbon on the pyridine ring . The specific synthesis pathway would depend on the exact structure of the desired product .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques, such as NMR and IR spectroscopy . X-ray diffraction can also be used to determine the crystal structure of the compound .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including alkylation, reduction, and reactions with azides . The specific reactions would depend on the substituents on the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its density, boiling point, and solubility, can be determined through various experimental methods . These properties are influenced by the structure of the compound .Applications De Recherche Scientifique
- Field : Medicinal Chemistry
- Application : Pyridine derivatives, including those with an amino group, can undergo a Schiff base condensation reaction to produce bioactive ligands. These ligands can exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions .
- Methods : The Schiff bases are synthesized from pyridine derivatives and appropriate substrates under optimum conditions .
- Results : These Schiff bases have shown a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc. They also show strong binding abilities towards various cations and anions, which can be used in ion recognition .
- Field : Medicinal Chemistry
- Application : New pyridine derivatives have been synthesized and studied for their antimicrobial activity .
- Methods : The derivatives were synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid .
- Results : Variable and modest activity were observed against the investigated strains of bacteria and fungi .
Bioactive Ligands and Chemosensors
Antimicrobial Activity
Safety And Hazards
Orientations Futures
The study of pyridine derivatives is a active area of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on developing new synthesis methods, studying the biological activity of these compounds, and exploring their potential applications .
Propriétés
IUPAC Name |
3-[(6-chloropyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYRSHIIWCYOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Chloro-2-pyridinyl)amino]-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



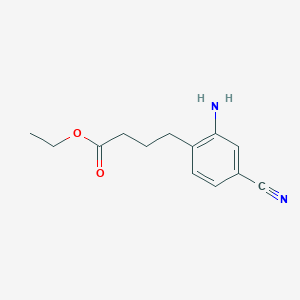
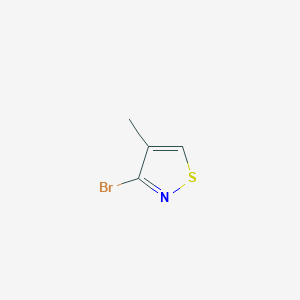
![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)
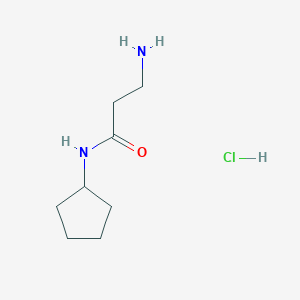
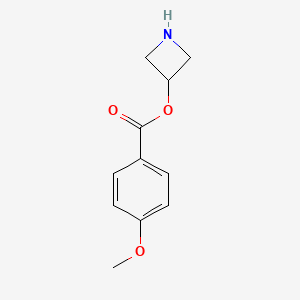
![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)
